Neodymium oxalate hydrate
Description
Significance in Lanthanide Chemistry and Materials Science
The importance of neodymium oxalate (B1200264) hydrate (B1144303) stems primarily from its role as a crucial precursor in the synthesis of other neodymium compounds, most notably neodymium(III) oxide (Nd₂O₃). stanfordmaterials.comsamaterials.comresearchgate.net This conversion is typically achieved through controlled thermal decomposition, a process that is fundamental to producing high-purity oxides for various applications. researchgate.netresearchgate.net
In the realm of materials science, neodymium oxalate hydrate is indispensable for the production of high-performance materials:
Magnetic Materials: Neodymium is a key component in the creation of high-strength permanent magnets (NdFeB magnets). stanfordmaterials.com Neodymium oxalate serves as an essential starting material in the manufacturing process for these magnets, which are ubiquitous in electronics, electric motors, and renewable energy technologies like wind turbines. stanfordmaterials.com
Optical Materials: The unique light absorption and emission properties of neodymium make its compounds, including the oxalate hydrate, vital for optical applications. stanfordmaterials.comsamaterials.com It is a precursor for neodymium-doped crystals, such as Nd:YAG (neodymium-doped yttrium aluminum garnet), which are the active laser medium in many solid-state lasers. americanelements.com
Glass and Ceramics: As a precursor, neodymium oxalate is used to create neodymium-doped glass and ceramics. stanfordmaterials.comsamaterials.com The inclusion of neodymium imparts a distinct purple or reddish-purple color to the glass and provides specific light absorption characteristics, which is useful for optical filters and specialty lenses. stanfordmaterials.comsamaterials.com
Furthermore, the low solubility of lanthanide oxalates, including neodymium oxalate, makes oxalic acid an effective precipitating agent for separating lanthanides from other elements and for their recovery from various sources, such as magnet scraps. nih.govresearchgate.net This property is leveraged in industrial separation and purification processes. nih.gov
Historical Perspectives on Lanthanide Oxalate Hydrate Studies
The study of lanthanide oxalates dates back over a century, with early research focused on determining their basic composition and properties. nih.govacs.org Initial investigations in the early 20th century by researchers like Wyrouboff suggested that neodymium oxalate was an 11-hydrate (undecahydrate). nih.govacs.org Subsequent studies by Wirth and others proposed different hydration states, indicating early challenges in accurately characterizing these compounds. nih.govacs.org
By the mid-20th century, more systematic studies began to clarify the nature of lanthanide oxalate hydrates. It was generally agreed that lanthanide oxalates form two main isomorphous series when precipitated under ambient conditions. The lighter lanthanides, including neodymium, were identified as forming decahydrates (10H₂O), while the heavier lanthanides typically form hexahydrates (6H₂O). nih.govacs.org
Thermal analysis techniques, such as thermogravimetric analysis (TGA), became crucial tools in the mid to late 20th century for studying the decomposition of these hydrates. osti.govacs.org These studies revealed that the dehydration of neodymium oxalate decahydrate (B1171855) occurs in stages, followed by the decomposition of the anhydrous oxalate to an intermediate oxycarbonate and finally to the stable oxide. researchgate.netosti.gov Research by Wendlandt in the late 1950s significantly contributed to the systematic understanding of the thermal decomposition of rare earth metal oxalates. wikipedia.org More recent research has utilized advanced techniques like single-crystal X-ray diffraction to precisely determine the crystal structures, confirming that neodymium oxalate decahydrate crystallizes in the monoclinic system. nih.govias.ac.inscirp.org These foundational studies have paved the way for the controlled synthesis of neodymium-based materials with specific properties.
Interactive Data Tables
General Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆Nd₂(C₂O₄)₃·xH₂O | stanfordmaterials.comsamaterials.com |
| Molecular Weight | 570.56 g/mol (hydrate) | stanfordmaterials.comsamaterials.comnih.gov |
| Appearance | Purple / Lavender solid | stanfordmaterials.comsamaterials.comsciencemadness.org |
| Solubility in Water | Highly insoluble | americanelements.comnih.gov |
Crystallographic Data for Neodymium Oxalate Decahydrate
| Parameter | Value | Source |
| Crystal System | Monoclinic | ias.ac.inscirp.org |
| Space Group | P2₁/c | nih.govscirp.org |
| Unit Cell Parameters | a ≈ 11.19-11.23 Å, b ≈ 9.63-9.89 Å, c ≈ 10.24-10.30 Å, β ≈ 114.28° | ias.ac.inscirp.org |
Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process | Resulting Compound | Source |
| Room Temp. – ~397 | Dehydration | Anhydrous Neodymium Oxalate (Nd₂(C₂O₄)₃) | researchgate.net |
| ~397 – ~584 | Decomposition of Anhydrous Oxalate | Neodymium Dioxycarbonate (Nd₂O₂CO₃) | researchgate.net |
| ~584 – ~770 | Decomposition of Oxycarbonate | Neodymium(III) Oxide (Nd₂O₃) | researchgate.net |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H2Nd2O13 |
|---|---|
Molecular Weight |
570.56 g/mol |
IUPAC Name |
neodymium(3+);oxalate;hydrate |
InChI |
InChI=1S/3C2H2O4.2Nd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |
InChI Key |
NSUGWMYCRGTVHF-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nd+3].[Nd+3] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Nd+3].[Nd+3] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Neodymium Oxalate Hydrate
Homogeneous Precipitation Techniques
Homogeneous precipitation is a widely utilized method for synthesizing neodymium oxalate (B1200264) hydrate (B1144303), prized for its ability to yield uniform particles. This technique involves the slow, controlled generation of the precipitating agent within the solution, which promotes the formation of well-defined crystals.
Controlled Reaction of Rare Earth Nitrates with Oxalic Acid
A common approach to homogeneous precipitation involves the reaction of a neodymium salt, typically neodymium nitrate (B79036), with oxalic acid. aidic.itaidic.it In this process, aqueous solutions of neodymium nitrate and oxalic acid are mixed, leading to the precipitation of neodymium oxalate hydrate due to its low solubility. aidic.itaidic.it The reaction can be represented as:
2Nd(NO₃)₃ + 3H₂C₂O₄ + xH₂O → Nd₂(C₂O₄)₃·xH₂O + 6HNO₃ ias.ac.in
The stoichiometry of the reactants is a critical parameter. Studies have shown that using a stoichiometric amount of oxalic acid can lead to the selective precipitation of rare earth oxalates. mdpi.com However, to achieve higher precipitation rates, a slight excess of oxalic acid, such as a 1.2 to 1.4 ratio relative to the stoichiometric amount, is often employed. mdpi.com This ensures a more complete precipitation of the neodymium ions from the solution. The resulting precipitate is a lavender or pink solid. sciencemadness.org
Influence of pH on Precipitation Conditions
The pH of the reaction medium significantly influences the precipitation of neodymium oxalate. Research indicates that quantitative recovery of lanthanides, including neodymium, can be achieved at a low pH of 1. researchgate.net Other studies have explored a pH range of 1 to 4 for the precipitation of lanthanide oxalates. researchgate.net
The optimal pH for growing individual crystals of mixed lanthanum-neodymium oxalate has been identified as 6. ias.ac.in Geochemical modeling also highlights the importance of pH, showing that at near-neutral pH (6.0 to 7.5), the mobility of neodymium is limited, favoring precipitation. nih.gov However, at a relatively high pH of 2.5, there is a risk of co-precipitating impurities like iron and calcium oxalates, which can reduce the purity of the final product. researchgate.net
Ambient Condition Preparation
This compound can be effectively synthesized under ambient temperature conditions. scirp.orgresearchgate.net The process typically involves mixing aqueous solutions of a neodymium salt and oxalic acid at room temperature. mdpi.com The precipitate forms readily and can be left to settle, often overnight, before being separated by filtration. rareearthpowder.com The collected solid is then washed sequentially with water, ethanol (B145695), and ether to remove any soluble impurities. rareearthpowder.com This method is advantageous due to its simplicity and avoidance of the thermal stresses that can be introduced during high-temperature synthesis methods. scirp.orgresearchgate.net
Microwave-Assisted Precipitation Strategies
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture, which can significantly accelerate the precipitation process and influence the morphology of the resulting crystals.
One of the key advantages of this method is the reduction in crystallization temperature compared to conventional heating methods. researchgate.net For instance, the decomposition of the precursor to form the oxide can be achieved at 750°C with microwave heating, whereas conventional methods may require temperatures above 800°C. nih.gov This lower temperature processing can lead to the formation of nanoparticles with a more uniform dispersion and a lower degree of agglomeration. nih.gov Research has demonstrated the successful synthesis of this compound with a plate-like morphology using this strategy. researchgate.net
Gel Growth Methods for Single Crystal Synthesis
For applications requiring high-quality single crystals, gel growth methods offer a precise and controlled environment for crystallization. These techniques rely on the slow diffusion of reactants through a gel medium, which prevents turbulence and allows for the gradual formation of well-ordered crystals.
Hydro-silica Gel Diffusion Techniques
A prominent gel growth method involves the use of a hydro-silica gel. scirp.orgresearchgate.net In this technique, an aqueous solution of sodium metasilicate (B1246114) is mixed with oxalic acid to create a gel with a desired pH. scirp.orgresearchgate.net A solution containing neodymium nitrate is then carefully added on top of the set gel. scirp.orgresearchgate.net
The neodymium ions slowly diffuse into the gel and react with the oxalic acid that is impregnated within the gel matrix. scirp.orgresearchgate.net This controlled diffusion and reaction process facilitates the growth of well-defined single crystals over a period of several weeks. scirp.orgresearchgate.net The morphology and size of the resulting crystals are influenced by several parameters, including the pH of the gel, the density of the gel, and the concentration of the reactant solutions. scirp.orgresearchgate.net For the growth of gadolinium neodymium oxalate single crystals, a pH of 6 has been found to be optimal. scirp.orgresearchgate.net
| Parameter | Value/Condition | Reference |
| Gel Medium | Hydro-silica gel | scirp.orgresearchgate.net |
| Reactants | Neodymium Nitrate and Oxalic Acid | scirp.orgresearchgate.net |
| pH of Gel | 6 (optimal for gadolinium neodymium oxalate) | scirp.orgresearchgate.net |
| Growth Time | Several weeks | scirp.orgresearchgate.net |
This method has been successfully employed to grow various rare earth oxalate crystals, including mixed crystals of lanthanum-neodymium oxalate and gadolinium-neodymium oxalate. scirp.orgresearchgate.netresearchgate.net
Agar (B569324) Gel Diffusion Method
The agar gel diffusion method is a technique utilized for growing single crystals of sparingly soluble salts like this compound at ambient temperatures. This method provides a three-dimensional matrix that controls the diffusion of reactants, suppresses rapid nucleation, and allows for the slow, controlled growth of well-defined crystals.
In a typical procedure for growing mixed rare earth oxalates, which can be adapted for pure neodymium oxalate, an agar gel is first prepared. For mixed lanthanum-neodymium oxalate crystals, the gel is used as the growth medium. researchgate.net Similarly, hydro-silica gel has been employed for the growth of gadolinium neodymium oxalate crystals. scirp.org The gel is often impregnated with one of the reactants, such as oxalic acid. scirp.orgias.ac.in An aqueous solution containing the neodymium salt, typically neodymium nitrate, is then carefully poured over the set gel. ias.ac.inias.ac.in The neodymium ions diffuse slowly into the gel matrix and react with the oxalate ions, leading to the precipitation and subsequent growth of this compound crystals. scirp.org Over a period of several days to weeks, well-defined, transparent crystals can be harvested from within the gel. scirp.orgias.ac.in For instance, in the growth of gadolinium neodymium oxalate, crystals of size 3.5 x 2.5 x 1 mm³ were obtained over three weeks. scirp.org
Optimization of Growth Parameters (e.g., gel pH, density, feed solution concentration)
The quality, size, and morphology of the crystals grown via the gel diffusion method are highly dependent on the optimization of several key growth parameters. These parameters influence the rate of diffusion, supersaturation levels, and nucleation density within the gel.
Gel pH: The pH of the gel medium is a critical factor. For the growth of lanthanum neodymium oxalate (LNO) crystals in sodium metasilicate gels, the optimal pH was found to be 6. ias.ac.in At this pH, gelling is typically completed within two days when using a sodium metasilicate solution of density 1.03 g/cm³ mixed with 1M oxalic acid. scirp.org
Gel Density: The density of the gel affects the diffusion rate of the reactant ions. A hydro-silica gel with a density of 1.03 g/cm³ was used successfully for growing gadolinium neodymium oxalate crystals. scirp.org
Feed Solution Concentration: The concentration of the feed solution (the metal salt solution poured over the gel) directly impacts the supersaturation gradient within the gel. For growing neodymium copper oxalate crystals, the optimal conditions involved using a 0.5 M concentration for each of the nitrate solutions. ias.ac.in For LNO crystals, a 1:1 volume mixture of the rare earth nitrates was used as the outer reactant. ias.ac.in
By carefully controlling these parameters, researchers can promote the growth of larger, higher-quality single crystals with specific morphologies, such as the hexagonal tabular shapes observed for lanthanum-neodymium oxalate. researchgate.netias.ac.in
| Crystal Type | Gel Type | Optimal pH | Reactant Concentrations | Reference |
|---|---|---|---|---|
| Lanthanum Neodymium Oxalate (LNO) | Sodium Metasilicate | 6 | 1 M Oxalic Acid in gel; 1:1 mixture of rare earth nitrates as feed solution | ias.ac.in |
| Gadolinium Neodymium Oxalate (GNO) | Hydro-silica | 6 | 1 M Oxalic Acid in gel | scirp.org |
| Neodymium Copper Oxalate (NCO) | Not specified | 5 | 0.5 M of each nitrate in feed solution | ias.ac.in |
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a method that employs high temperatures and pressures in aqueous solutions to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This technique has been effectively used to create complex neodymium oxalate structures.
Hydrothermal reactions have been successful in producing three-dimensional, open-framework neodymium oxalates. acs.org In these structures, the neodymium atoms are linked by oxalate moieties to form layers. These layers contain 12-membered, honeycomb-like apertures and are pillared by other oxalate units to construct the 3D framework. acs.org The neodymium atoms in these frameworks typically exhibit a high coordination number, such as a 9-fold coordination with oxygen atoms, adopting geometries like a distorted monocapped square antiprism. acs.org This method allows for the creation of crystalline materials with porous structures and defined channels.
A significant advantage of the hydrothermal method is the ability to incorporate organic functional groups into the inorganic framework through in situ reactions. acs.org For example, in the hydrothermal synthesis of a specific neodymium oxalate framework, 1,2-diaminopropane (B80664) and acetic acid were used as additives. acs.org Under the hydrothermal conditions, these precursors reacted in situ to form N-(2-aminopropyl)acetimide molecules. acs.org These newly formed organic molecules were then incorporated into the 12-membered channels of the neodymium oxalate framework. acs.org This demonstrates the potential of hydrothermal synthesis to create hybrid organic-inorganic materials with tailored properties by integrating functional organic components directly into the crystal structure during its formation.
Co-precipitation Studies
Co-precipitation is a process where a substance that is normally soluble under the conditions employed is precipitated along with a macroscopic precipitate of a carrier. In the context of neodymium oxalate, this often involves the simultaneous precipitation with other rare earth elements.
Neodymium can be effectively co-precipitated with other rare earth elements like gadolinium and lanthanum to form mixed rare earth oxalate crystals. researchgate.netscirp.org These mixed crystals are often grown using the gel diffusion method, where a solution containing a mixture of neodymium nitrate and another rare earth nitrate (e.g., gadolinium nitrate or lanthanum nitrate) is allowed to diffuse into an oxalate-containing gel. scirp.orgias.ac.in
The resulting crystals are solid solutions, where neodymium ions substitutionally replace other rare earth ions in the crystal lattice. researchgate.net For example, energy-dispersive X-ray analysis (EDAX) has confirmed the presence of both gadolinium and neodymium in co-precipitated crystals. scirp.org Similarly, a study on lanthanum-neodymium oxalate crystals determined the stoichiometry to be La₁․₅Nd₀․₅(C₂O₄)₃·8H₂O, indicating the successful incorporation of both elements into a single crystalline structure. researchgate.net These mixed crystals often exhibit properties that are a composite of their constituent elements and are of interest for various technological applications.
| Mixed Crystal | Synthesis Method | Determined Stoichiometry | Crystal System | Reference |
|---|---|---|---|---|
| Lanthanum-Neodymium Oxalate Octahydrate | Agar Gel Diffusion | La₁․₅Nd₀․₅(C₂O₄)₃·8H₂O | Monoclinic | researchgate.net |
| Gadolinium Neodymium Oxalate | Hydro-silica Gel Diffusion | Not specified | Monoclinic | scirp.orgresearchgate.net |
Selective Precipitation from Complex Solutions
The synthesis of this compound via selective precipitation is a crucial technique in hydrometallurgy, particularly for the recovery and purification of neodymium from complex aqueous solutions. This method is extensively applied in the recycling of high-value materials such as Neodymium-Iron-Boron (NdFeB) permanent magnets. mdpi.comrsc.org The process leverages the low solubility of rare earth oxalates in acidic conditions to separate them from other metal ions that remain dissolved. mdpi.com The primary goal is to precipitate neodymium oxalate with high purity and recovery, minimizing the co-precipitation of contaminants like iron, aluminum, cobalt, and nickel. mdpi.comresearchgate.net
The effectiveness of selective precipitation hinges on the precise control of several key parameters, including the amount of precipitant, solution pH, and temperature. mdpi.comgoogle.com Oxalic acid is the most commonly used precipitating agent. mdpi.comresearchgate.net The fundamental reaction involves mixing a solution containing neodymium ions with oxalic acid to form the insoluble this compound precipitate. aidic.it
Research Findings
Research has extensively investigated the selective precipitation of rare earth oxalates from leaching solutions derived from NdFeB magnets. These solutions are typically rich in iron and contain other rare earth elements (REEs) such as praseodymium (Pr) and dysprosium (Dy). mdpi.comrsc.org
One study focused on model solutions containing neodymium and iron, as well as real leachates from NdFeB magnets. It was demonstrated that the amount of oxalic acid added significantly influences the separation efficiency. Using a stoichiometric amount of oxalic acid relative to the rare earth elements present resulted in the precipitation of approximately 93% of the REEs, with negligible co-precipitation of iron, nickel, cobalt, or boron. mdpi.com Increasing the oxalic acid to 1.2 times the stoichiometric requirement boosted the REE precipitation rate to 96.7%, while a 1.4 ratio led to 98.1% REE recovery. However, this excess of oxalic acid also initiated the co-precipitation of iron oxalate. mdpi.com
The pH of the solution is another critical factor, as it dictates the activity of the oxalate anion, the direct reactant in the precipitation. google.com Studies show that REE recovery increases as the pH rises from 0.5 to 2.1. google.com However, to maintain selectivity against iron, the pH is often kept below 2. researchgate.net The type of acid used for leaching the initial material (e.g., sulfuric acid versus hydrochloric acid) can also impact the separation process. More efficient separation of rare earths from iron was observed when sulfuric acid was used for leaching. mdpi.com
The presence of other ions, such as trivalent aluminum (Al³⁺) and iron (Fe³⁺), can negatively impact precipitation efficiency by competing for oxalate ions, thus requiring a higher dosage of oxalic acid to achieve a desired recovery rate for neodymium. researchgate.net
The data below summarizes the impact of varying oxalic acid stoichiometry on the recovery of neodymium and the concentration of iron in the solution.
Table 1: Effect of Oxalic Acid Stoichiometry on Neodymium Recovery from a Model Hydrochloric Acid Solution
| Oxalic Acid Ratio (to stoichiometric amount) | Initial Nd Conc. (g/L) | Final Nd Conc. (g/L) | Nd Recovery | Final Fe Conc. (g/L) | Notes |
|---|---|---|---|---|---|
| 0.6 | 23 | 8 | 65.2% | 31.5 | Slight decrease in Fe concentration. mdpi.com |
| 1.0 (Stoichiometric) | 23 | ~4 | ~82.6% | ~32.0 | High Nd recovery with minimal Fe co-precipitation. mdpi.com |
| 1.4 | 23 | 3.5 | 84.8% | ~31.5 | Increased Nd recovery, but Fe concentration begins to decrease, suggesting co-precipitation. mdpi.com |
This table was generated using data from a study on model solutions to illustrate the direct impact of the precipitant amount on separation selectivity. mdpi.com
Table 2: Influence of Process Parameters on Rare Earth Element (REE) Recovery
| Parameter | Condition | REE Recovery | Purity | Source |
|---|---|---|---|---|
| Oxalic Acid Ratio | Stoichiometric | ~93% | High (Fe not precipitated) | mdpi.com |
| Oxalic Acid Ratio | 1.2 x Stoichiometric | 96.7% | High | mdpi.com |
| Oxalic Acid Ratio | n(oxalic acid)/n(REEs) = 1 | >99% | 99.95% | researchgate.net |
| pH | Increase from 0.5 to 2.1 | Increasing Recovery | Not Specified | google.com |
| Temperature | 90°C for 6 hours | 93% | Not Specified | mdpi.com |
| Temperature | 25°C vs 75-100°C | Higher recovery at 25°C | Not Specified | google.com |
This table synthesizes findings from multiple sources to show the effects of different operational parameters on the precipitation process.
Crystallographic and Structural Characterization of Neodymium Oxalate Hydrate
Determination of Crystal System and Space Group
Monoclinic System (e.g., P2₁/c, P2₁/a, Cc)
Research has consistently shown that neodymium oxalate (B1200264) hydrate (B1144303) crystallizes in the monoclinic system. scirp.orgacs.orgnih.gov X-ray diffraction studies have identified the space group for lanthanide oxalates from Lanthanum to Holmium, including Neodymium, as P2₁/c. acs.orgnih.gov This determination is supported by single-crystal X-ray diffraction data. rsc.org For instance, mixed crystals of gadolinium neodymium oxalate have been confirmed to belong to the monoclinic system with the space group P2₁/c. scirp.org Similarly, a study on hydrazinium (B103819) lanthanide oxalates reported the space group for the neodymium compound as P2₁/c. rsc.org Another investigation into lanthanum neodymium oxalate single crystals also points towards a structure that is isostructural with other rare-earth oxalates known to crystallize in the monoclinic system. ias.ac.in The space group P2₁/a has also been reported for isostructural lanthanum oxalate hydrate. researchgate.net
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Gadolinium Neodymium Oxalate | Monoclinic | P2₁/c | scirp.org |
| Neodymium Oxalate (as part of La to Ho series) | Monoclinic | P2₁/c | acs.orgnih.gov |
| Hydrazinium Neodymium Oxalate | Monoclinic | P2₁/c | rsc.org |
| Lanthanum Oxalate Hydrate (isostructural) | Monoclinic | P2₁/a | researchgate.net |
Other Crystal Systems (e.g., Trigonal, Tetragonal for related lanthanide oxalates)
While the monoclinic system is predominant for neodymium oxalate, other crystal systems are observed for related lanthanide compounds. For instance, heavier lanthanides from Erbium to Lutetium crystallize in the triclinic P-1 space group. acs.orgnih.gov Additionally, some trigonal lanthanide complexes have been synthesized, although these are not simple oxalates. chemrxiv.org The formation of tetragonal crystals has been noted in calcium oxalate dihydrate, a related metal oxalate. wikipedia.org
Elucidation of Hydration States and Stoichiometry
Neodymium(III) Oxalate Decahydrate (B1171855) (Nd₂(C₂O₄)₃·10H₂O)
The most commonly cited hydrate form of neodymium oxalate is the decahydrate, with the chemical formula Nd₂(C₂O₄)₃·10H₂O. researchgate.netwikipedia.orgstrem.com Several studies have confirmed this stoichiometry through various analytical techniques. researchgate.netnih.govguidechem.comalfa-chemistry.com Thermal decomposition studies of neodymium praseodymium oxalate decahydrate crystals further support the presence of ten water molecules. researchgate.net Thermogravimetric analysis (TGA) has shown that the decomposition of Nd₂(C₂O₄)₃·10H₂O results in the formation of the anhydrous salt before further decomposition to the oxide. wikipedia.orgresearchgate.net The molecular formula for the decahydrate is given as C₆H₂₀Nd₂O₂₂. guidechem.comalfa-chemistry.com
Other Hydrate Forms (e.g., 9.2H₂O, 10.5-hydrate)
Besides the decahydrate, other hydration states of neodymium oxalate have been reported, indicating variability in the water content. For example, a study on lanthanum oxalate, which is structurally similar, reported a hydrate form with 9.2 water molecules (La₂(C₂O₄)₃·9.2H₂O). researchgate.net There is also mention of a 10.5-hydrate in the context of mixed uranium-neodymium oxalates. researchgate.net The general formula is often written as C₆Nd₂O₁₂·xH₂O to account for this variable water content. samaterials.comstanfordmaterials.com
Coordination vs. Lattice Water Molecules
The water molecules in neodymium oxalate hydrate can be distinguished as either being directly bonded to the neodymium ion (coordination water) or held within the crystal lattice through hydrogen bonds (lattice water). nih.gov In the decahydrate structure of lanthanide oxalates from Lanthanum to Terbium, each lanthanide ion is coordinated to nine oxygen atoms. acs.org Six of these oxygens are from three bidentate oxalate groups, and the remaining three are from water molecules. acs.org This results in a formula of [Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O, indicating six coordinated water molecules and four lattice water molecules. acs.orgnih.gov Thermal analysis of gadolinium neodymium oxalate decahydrate suggests a two-stage dehydration process, with seven lattice water molecules being removed at a lower temperature range (60-160°C) and the remaining three coordinated water molecules being liberated at a higher temperature range (160-350°C). scirp.org
| Compound/Formula | Hydration State (n) | Notes | Reference |
|---|---|---|---|
| Nd₂(C₂O₄)₃·10H₂O | 10 | Commonly reported decahydrate form. | researchgate.netwikipedia.orgstrem.com |
| [Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O (Ln = La to Tb) | 10 (6 coordinated + 4 lattice) | Structural formula for lighter lanthanide oxalate decahydrates. | acs.orgnih.gov |
| La₂(C₂O₄)₃·9.2H₂O | 9.2 | Reported for isostructural lanthanum oxalate. | researchgate.net |
| Na₂UCe(C₂O₄)₅·10.4H₂O | 10.4 | Mentioned in the context of mixed uranium-lanthanide oxalates. | researchgate.net |
| GdNd(C₂O₄)₃·10H₂O | 10 (3 coordinated + 7 lattice) | Based on thermal analysis. | scirp.org |
Comparative Crystallographic Studies Across the Lanthanide Series
The crystallographic properties of this compound are best understood within the context of the entire lanthanide series, as its structure is part of a broader, systematic trend governed by the fundamental properties of the lanthanide ions.
Research has established that lanthanide oxalates, when precipitated under ambient conditions, form two distinct isomorphous series. nih.gov this compound belongs to the first series, which includes the lighter lanthanides from Lanthanum (La) to Holmium (Ho). nih.govacs.org The members of this series are typically decahydrates, with the general formula Ln₂(C₂O₄)₃·10H₂O. nih.govacs.org
Crystals of this series, including neodymium oxalate decahydrate, belong to the monoclinic crystal system and are characterized by the P2₁/c space group. nih.govacs.orgacs.org The structure can be described as [Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O, indicating that six water molecules are directly coordinated to the lanthanide ion, while the remaining four are held as free molecules within cavities in the crystal lattice. acs.org Each lanthanide ion in this configuration has a coordination number of nine, bonding to six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from the coordinated water molecules. acs.org
The second isomorphous series comprises the heavier lanthanides, from Erbium (Er) to Lutetium (Lu). nih.govacs.org These compounds are hexahydrates that crystallize in the triclinic system with a P-1 space group. nih.govacs.org This structural difference is a direct consequence of the decreasing ionic radii across the lanthanide series. acs.org
Table 1: Isomorphous Series of Lanthanide Oxalates
| Characteristic | Light Lanthanide Series | Heavy Lanthanide Series |
|---|---|---|
| Lanthanide Elements | La to Ho | Er to Lu |
| Typical Formula | Ln₂(C₂O₄)₃·10H₂O | Ln₂(C₂O₄)₃·6H₂O |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Coordination Number | 9 | 8 |
The transition from the decahydrate to the hexahydrate structure is a direct result of the lanthanide contraction—the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. mdpi.com This transition point occurs between Holmium (Ho) and Erbium (Er). nih.govacs.org The transition is not sharply defined, as elements near the boundary, such as Dysprosium (Dy), Holmium (Ho), and Erbium (Er), have been observed to crystallize in either of the two structural forms. nih.govacs.org
As the lanthanide ion becomes smaller, it can no longer accommodate the nine-coordinate geometry with six coordinated water molecules that is characteristic of the lighter lanthanides. acs.org Consequently, the heavier ions adopt a more compact structure with a lower coordination number (8) and fewer water molecules in the crystal lattice. acs.org This structural change is also reflected in the unit cell parameters, which show a general decrease with the shrinking ionic radius. acs.org The size of the cavities within the honeycomb-like structure of the oxalates is also directly linked to the lanthanide ion's diameter. nih.govacs.org For the P2₁/c structure typical of neodymium oxalate, these cavities range from 7.9 to 10.4 Å. nih.govacs.org
Table 2: Structural Transition in Lanthanide Oxalates
| Lanthanide (Ln) | Ionic Radius (CN=9, Å) | Predominant Structure Type | Water Content (n) |
|---|---|---|---|
| Neodymium (Nd) | 1.109 | Monoclinic (P2₁/c) | 10 |
| Gadolinium (Gd) | 1.053 | Monoclinic (P2₁/c) | 10 |
| Dysprosium (Dy) | 1.027 | Monoclinic (P2₁/c) | 8 (transitional) |
| Holmium (Ho) | 1.015 | Monoclinic (P2₁/c) | 6 (transitional) |
| Erbium (Er) | 1.004 | Triclinic (P-1) | 6 |
| Lutetium (Lu) | 0.977 | Triclinic (P-1) | 6 |
Studies on Exfoliation and Nanosheet Formation
A significant recent finding is that lanthanide oxalates, which possess a layered honeycomb structure held together by hydrogen bonds, can be exfoliated to form nanosheets. nih.govacs.orgacs.org This behavior, previously undescribed for this class of compounds, demonstrates a new potential for these materials. researchgate.net The process involves the delamination of the bulk crystals into single or multi-layered colloidal dispersions. nih.govacs.org
The exfoliation can be achieved through simple laboratory methods, such as sonication in a common ultrasonic bath or by refluxing the crystals in 96% v/v ethanol (B145695). nih.govacs.org The presence of a small amount of water was found to be beneficial, as dry ethanol proved less effective in the delamination process. nih.govacs.org While the initial studies successfully demonstrated this exfoliation for heavier lanthanides and mixed-element oxalates, the shared layered structure across the entire series suggests this is a general property. nih.govacs.org As this compound shares the same P2₁/c layered structure as the other light lanthanides, it is expected to be amenable to similar exfoliation techniques. nih.govacs.org This discovery opens a facile and economical route to producing lanthanide-based nanosheets, which could be used for creating thin films or in applications like inkjet printing. acs.orgresearchgate.net
Compound Index
Spectroscopic Characterization of Neodymium Oxalate Hydrate
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a critical tool for identifying the functional groups present in neodymium oxalate (B1200264) hydrate (B1144303). The analysis focuses on the vibrational modes of the oxalate anion, the water of hydration, and the bond between the neodymium cation and the oxalate ligand.
The infrared spectrum of neodymium oxalate hydrate is distinguished by strong absorption bands corresponding to the vibrational modes of the oxalate (C₂O₄²⁻) anion. The coordination of the oxalate ion to the neodymium metal center influences the positions of these bands. Key vibrational modes include the asymmetric and symmetric stretching of the C=O and C-O bonds, as well as various deformation modes. scielo.brias.ac.inresearchgate.net For instance, a strong absorption peak observed around 1610-1630 cm⁻¹ is typically assigned to the asymmetric stretching vibration of the C=O group, often overlapping with the H-O-H bending vibration of water. ias.ac.inresearchgate.net The symmetric C-O stretching vibrations are found at lower wavenumbers, generally in the 1300-1400 cm⁻¹ region. ias.ac.in The presence of sharp peaks at approximately 810 cm⁻¹ can be attributed to a combination of O-C-O in-plane deformation and the metal-oxygen bond. ias.ac.in
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν_as(C=O) | ~1610 - 1630 | Asymmetric stretching of the carbonyl group. This band often overlaps with the δ(H₂O) mode. ias.ac.inresearchgate.net |
| ν_s(C-O) + ν(C-C) | ~1360 - 1380 | Symmetric stretching of the C-O bond coupled with C-C stretching. ias.ac.in |
| ν_s(C-O) | ~1315 - 1320 | Symmetric stretching of the C-O bond. ias.ac.in |
| δ(O-C=O) + ν(Nd-O) | ~800 - 810 | In-plane deformation of the O-C=O group, often coupled with the Neodymium-Oxygen stretching vibration. ias.ac.in |
| ρ(CO₂) | ~480 - 490 | Rocking mode of the CO₂ group. ias.ac.in |
The presence of water of hydration in the compound's structure is clearly confirmed by FT-IR spectroscopy. A prominent, broad absorption band is observed in the high-frequency region, typically between 3000 cm⁻¹ and 3600 cm⁻¹. researchgate.netscirp.org This band is due to the symmetric and asymmetric stretching vibrations (ν(O-H)) of the water molecules. ias.ac.inresearchgate.net The broadness of this peak indicates the presence of hydrogen bonding within the crystal lattice. Additionally, a sharp bending vibration (δ(H-O-H)) appears around 1610-1630 cm⁻¹, which frequently overlaps with the asymmetric C=O stretching vibration of the oxalate group. ias.ac.inresearchgate.netias.ac.in The thermal decomposition of this compound shows that these water molecules, often numbering ten, are eliminated in stages upon heating. researchgate.netscirp.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | ~3000 - 3600 (broad) | Stretching vibrations of water molecules, indicating hydrogen bonding. researchgate.netscirp.org |
| δ(H-O-H) | ~1610 - 1630 | Bending vibration of water molecules, often overlapping with the ν_as(C=O) band. ias.ac.inresearchgate.net |
The interaction between the neodymium ion (Nd³⁺) and the oxygen atoms of the oxalate ligand can be observed in the far-infrared region of the spectrum. A broad absorption band located in the range of 400-625 cm⁻¹ is generally assigned to the Nd-O stretching vibration. ias.ac.inresearchgate.net This band provides direct evidence of the coordination bond between the metal cation and the oxalate anion, confirming the formation of the metal-organic framework. The analysis of this region is crucial for understanding the coordination chemistry of the compound. ias.ac.in
X-ray Diffraction (XRD) Analysis
X-ray diffraction is an indispensable technique for the structural characterization of crystalline materials like this compound. It is used for both identifying the crystalline phase and determining the precise arrangement of atoms in the crystal lattice.
Powder X-ray diffraction (PXRD) is routinely used to confirm the crystallinity and identify the phase of synthesized this compound. The PXRD pattern of a well-crystallized sample exhibits a series of sharp, well-defined Bragg peaks at specific 2θ angles. researchgate.netias.ac.inias.ac.in This pattern serves as a fingerprint for the material, allowing for phase identification by comparing the peak positions and intensities with standard diffraction data. ncl.ac.uk For neodymium oxalate decahydrate (B1171855), the experimental pattern can be indexed to the monoclinic phase, which matches the standard pattern from the Joint Committee on Powder Diffraction Standards (JCPDS card No. 00-018-0858). researchgate.net The presence of sharp peaks confirms the ordered and crystalline nature of the material. ias.ac.inias.ac.in
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netscirp.org |
| JCPDS Card No. | 00-018-0858 | researchgate.net |
For a definitive determination of the crystal structure, single-crystal X-ray diffraction is the most powerful technique. carleton.edu This method provides precise information about the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. carleton.edu Studies on lanthanide oxalates have shown that lighter lanthanides, from Lanthanum to Holmium (including Neodymium), typically crystallize as decahydrates [Nd₂(C₂O₄)₃·10H₂O]. acs.orgnih.gov These crystals belong to the monoclinic system with the space group P2₁/c. scirp.orgacs.orgnih.gov The detailed structural analysis reveals a layered honeycomb structure with channels occupied by water molecules. acs.orgnih.gov
| Parameter | Description | Source |
|---|---|---|
| Crystal System | Monoclinic | scirp.orgacs.orgnih.gov |
| Space Group | P2₁/c | scirp.orgacs.orgnih.gov |
| Structural Feature | Layered honeycomb structure with water-filled cavities. | acs.orgnih.gov |
| Hydration | Typically decahydrate (10H₂O) for lighter lanthanides like Neodymium. | researchgate.netacs.orgnih.govacs.org |
Lattice Parameter Determination and Correlation with Ionic Radii
The crystalline structure of rare earth oxalates, including this compound, is typically characterized using X-ray diffraction (XRD). Studies on mixed rare earth oxalates provide insight into the structure of this compound. For instance, gadolinium neodymium oxalate (GNO) and neodymium praseodymium oxalate (NPO) crystals have been found to be isostructural, belonging to the monoclinic system. scirp.orgias.ac.in Specifically, lanthanide oxalates from Lanthanum (La) to Holmium (Ho) crystallize in the P2₁/c space group. acs.orgnih.gov
The analysis of gadolinium neodymium oxalate crystals, which are expected to have a structure identical to that of lanthanum oxalate, yielded specific unit cell dimensions. scirp.org This structural similarity is a common feature among the lanthanide series.
The phenomenon known as the "lanthanide contraction" is clearly observed in the lattice parameters of these compounds. As the atomic number increases across the lanthanide series, the ionic radius of the Ln³⁺ ion decreases. This contraction leads to a nearly linear decrease in the 'a' and 'c' lattice parameters, while the 'b' parameter remains relatively constant for compounds within the P2₁/c space group. acs.orgnih.govosti.gov This correlation is a direct consequence of the increasing nuclear charge and the poor shielding effect of the 4f electrons. osti.gov
Table 1: Lattice Parameters for a Representative Mixed Neodymium Oxalate Crystal
Data for Gadolinium Neodymium Oxalate (GNO), which is isostructural with other early lanthanide oxalates. scirp.org
| Crystal System | Space Group | Parameter 'a' (Å) | Parameter 'b' (Å) | Parameter 'c' (Å) |
|---|---|---|---|---|
| Monoclinic | P 21/C | 11.19 | 9.89 | 10.24 |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. nih.gov In the study of this compound and related mixed-lanthanide compounds, XPS is crucial for confirming the presence of neodymium and its oxidation state.
Investigations of various mixed oxalate crystals, such as lanthanum neodymium oxalate (LNO), neodymium copper oxalate (NCO), and neodymium praseodymium oxalate (NPO), have consistently used XPS to verify the incorporation of the respective elements. ias.ac.inias.ac.inias.ac.in These studies confirm the presence of neodymium in its +3 oxidation state, typically as an oxide. ias.ac.inias.ac.inias.ac.in For example, analysis of NCO crystals revealed the characteristic Nd (3d₅/₂) peak, confirming the presence of neodymium in its oxide state. ias.ac.in
Table 2: Summary of XPS Findings for Neodymium-Containing Oxalates
This table summarizes the elements and their states as identified by XPS in various mixed oxalate hydrate crystals containing neodymium.
| Compound | Elements Detected | Inferred Chemical State | Reference |
|---|---|---|---|
| Lanthanum Neodymium Oxalate (LNO) | La, Nd | Oxide states | ias.ac.in |
| Neodymium Copper Oxalate (NCO) | Nd, Cu | Oxide states | ias.ac.in |
| Neodymium Praseodymium Oxalate (NPO) | Nd, Pr | Respective oxide states | ias.ac.in |
Energy Dispersive X-ray Analysis (EDAX)
Energy Dispersive X-ray Analysis (EDAX or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgnih.gov It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org This method is widely applied to confirm the elemental composition of synthesized this compound crystals.
In studies of gadolinium neodymium oxalate (GNO), lanthanum neodymium oxalate (LNO), and neodymium copper oxalate (NCO), EDAX analysis has successfully confirmed the presence and incorporation of neodymium alongside the other respective metallic elements (gadolinium, lanthanum, and copper). scirp.orgias.ac.inias.ac.in The technique provides qualitative and, in some cases, semi-quantitative data on the elemental makeup of the crystals, supporting the successful synthesis of the mixed-metal oxalate. scirp.orgias.ac.inias.ac.in
Table 3: Elemental Confirmation in Neodymium Oxalate Compounds by EDAX
This table shows the elements confirmed to be present in various neodymium-containing oxalate hydrate crystals through EDAX analysis.
| Compound Analyzed | Elements Confirmed Present | Reference |
|---|---|---|
| Gadolinium Neodymium Oxalate (GNO) | Gd, Nd | scirp.org |
| Lanthanum Neodymium Oxalate (LNO) | La, Nd | ias.ac.in |
| Neodymium Copper Oxalate (NCO) | Nd, Cu | ias.ac.in |
| Neodymium Praseodymium Oxalate (NPO) | Nd, Pr | ias.ac.in |
UV-Visible Spectroscopy for Optical Properties
The optical properties of this compound are of significant interest, particularly due to the unique light absorption characteristics of the neodymium ion (Nd³⁺). stanfordmaterials.comsamaterials.com These properties are readily studied using UV-Visible Spectroscopy. The distinct purple or bluish-pink color of neodymium-containing compounds is a direct result of sharp absorption bands in the visible region of the electromagnetic spectrum. ias.ac.instanfordmaterials.com
Spectroscopic analysis of lanthanum neodymium oxalate (LNO) crystals revealed characteristic absorption peaks in the visible range of 500 nm to 900 nm, which are attributed to the electronic transitions within the Nd³⁺ ion. ias.ac.in Research has identified specific absorption bands for neodymium that are suitable for its quantitative determination, notably those at 521 nm and 798 nm. nist.gov These inherent optical properties make neodymium compounds, including the oxalate hydrate, valuable in applications such as lasers and specialized glass manufacturing. stanfordmaterials.comamericanelements.com
Table 4: Characteristic UV-Visible Absorption Bands for Neodymium
Key absorption bands for the Neodymium ion identified through UV-Visible Spectroscopy.
| Absorption Band Wavelength (nm) | Attributed to | Reference |
|---|---|---|
| 521 | Nd³⁺ ion | nist.gov |
| 798 | Nd³⁺ ion | nist.gov |
| 500 - 900 (range) | Nd³⁺ ion in LNO crystals | ias.ac.in |
Fluorescence Spectroscopy and Luminescent Properties
The compounds of rare earths, especially oxalates, are technologically important for their characteristic luminescent behavior. scirp.org Neodymium ions are well-known for their ability to emit light at specific wavelengths, a property that is fundamental to their use in laser crystals and other photonic applications. stanfordmaterials.comsamaterials.com
While specific fluorescence data for pure this compound is not extensively detailed in the provided context, the luminescent properties of the broader family of lanthanide oxalates have been studied. For instance, mixed europium-terbium oxalates exhibit distinct emission bands, with europium oxalate showing bands at 592 nm, 615 nm, and 695 nm. acs.orgnih.gov Similarly, terbium-based oxalate metal-organic frameworks (MOFs) display intense green luminescence, with a primary emission band at 550 nm. nih.gov These findings highlight the potential of the oxalate framework to facilitate luminescence in incorporated lanthanide ions. Given the known optical activity of neodymium, its oxalate hydrate is expected to possess unique luminescent properties, which are critical for its applications in optical materials. stanfordmaterials.comsamaterials.comamericanelements.com
Compound Index
Table 5: Chemical Compounds Mentioned
Thermal Decomposition and Kinetic Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)
Thermogravimetric and differential thermal analyses are powerful techniques to study the physicochemical changes that occur in neodymium oxalate (B1200264) hydrate (B1144303) upon heating. These analyses reveal distinct stages of decomposition, each associated with specific mass losses and thermal events.
Dehydration Stages and Mass Loss Quantification
The initial stage of the thermal decomposition of neodymium oxalate hydrate involves the removal of its water of hydration. The number of water molecules can vary, with the decahydrate (B1171855) (Nd₂(C₂O₄)₃·10H₂O) being a common form.
The dehydration process often occurs in multiple steps, as observed in TGA thermograms. For instance, a study on this compound showed a mass loss of 22.38%, which is close to the theoretical value of 22.17% for the removal of nine water molecules. researchgate.net This process typically begins at room temperature and continues up to around 397°C. researchgate.net Another investigation on mixed neodymium praseodymium oxalate decahydrate noted that seven loosely bound water molecules were lost between 60°C and 140°C, corresponding to a mass loss of 18.45%. researchgate.net
The following table summarizes the dehydration stages and corresponding mass losses observed in different studies:
| Initial Compound | Temperature Range (°C) | Event | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Water Molecules Lost | Reference |
| This compound | Room Temp - 397 | Dehydration | - | - | - | researchgate.net |
| This compound | Maximized at 48 and 140 | Dehydration | 22.38 | 22.17 | 9 | researchgate.net |
| Neodymium Praseodymium Oxalate Decahydrate | 60 - 140 | Dehydration | 18.45 | - | 7 | researchgate.net |
Identification of Endothermic and Exothermic Events
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to identify whether the decomposition stages are endothermic (heat absorbing) or exothermic (heat releasing).
The dehydration of this compound is an endothermic process, as indicated by endothermic peaks in the DTA/DSC curves. researchgate.netresearchgate.net Following dehydration, the decomposition of the anhydrous oxalate and intermediate compounds involves both endothermic and exothermic events. For instance, the transformation of anhydrous neodymium oxalate to neodymium dioxycarbonate is an exothermic process. researchgate.net In contrast, studies on similar rare earth oxalates have shown that the initial decomposition after dehydration can also be marked by endothermic peaks, often attributed to the formation of carbonates. researchgate.net
Formation of Intermediate Products (e.g., Basic Carbonates, Oxycarbonates)
After dehydration, the anhydrous neodymium oxalate is unstable and rapidly decomposes. osti.gov The decomposition pathway involves the formation of intermediate compounds, primarily basic carbonates and oxycarbonates.
Studies have shown that anhydrous neodymium oxalate decomposes to form neodymium dioxycarbonate (Nd₂O₂CO₃) in the temperature range of 397°C to 584°C. researchgate.net Other research has identified the formation of an oxalate-carbonate intermediate, Nd₂(C₂H₄)₅/₂(CO₃)₁/₂, in the range of 325-425°C, before the formation of carbonate (Nd₂(CO₃)₃). researchgate.net The formation of an amorphous Nd₂O₂CO₃ phase has also been observed around 400°C. researchgate.net Some studies also propose the formation of stable intermediate basic carbonates before the final decomposition to the oxide. osti.gov
Conversion to Neodymium Oxide (Nd₂O₃)
The final stage in the thermal decomposition of this compound is the conversion of the intermediate carbonate or oxycarbonate compounds into neodymium(III) oxide (Nd₂O₃). wikipedia.orgsciencemadness.org
This conversion typically occurs at higher temperatures. For example, the decomposition of Nd₂O₂CO₃ to Nd₂O₃ has been observed in the temperature range of 584°C to 770°C. researchgate.net The final oxide product is generally obtained by heating the precursor in air at temperatures around 900°C. researchgate.net Research on the decomposition behavior of neodymium oxalate has shown that neodymium oxide begins to crystallize at temperatures above 800°C. researchgate.net
Kinetic Analysis of Decomposition Pathways
Kinetic analysis of the thermal decomposition of neodymium oxalate provides quantitative information about the energy barriers and reaction mechanisms involved in the different decomposition steps.
Determination of Activation Energy (e.g., Ozawa equation, Starink equation)
The activation energy (Ea) is a key kinetic parameter that represents the minimum energy required for a chemical reaction to occur. For the thermal decomposition of neodymium oxalate, the activation energy can be determined from thermogravimetric data using various model-free isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) and Starink equations. researchgate.netresearchgate.net
A study on the decomposition of large-particle neodymium oxalate calculated the activation energy for the two main decomposition steps. For the decomposition of anhydrous neodymium oxalate to Nd₂O₂CO₃, the activation energy was found to be in the range of 130.10–187.8 kJ·mol⁻¹. researchgate.net For the subsequent decomposition of Nd₂O₂CO₃ to Nd₂O₃, the activation energy was determined to be in the range of 57.40–81.83 kJ·mol⁻¹. researchgate.net These values were obtained using both the Ozawa and Starink equations. researchgate.net
The following table presents the activation energies for the decomposition of neodymium oxalate:
| Decomposition Step | Activation Energy (Ea) Range (kJ·mol⁻¹) | Method | Reference |
| Anhydrous Neodymium Oxalate → Nd₂O₂CO₃ | 130.10 - 187.8 | Ozawa and Starink equations | researchgate.net |
| Nd₂O₂CO₃ → Nd₂O₃ | 57.40 - 81.83 | Ozawa and Starink equations | researchgate.net |
Reaction Mechanism Function Determination (e.g., Coats-Redfern integral method)
The determination of the reaction mechanism function provides insight into the theoretical model that best describes the solid-state decomposition of a material. The Coats-Redfern integral method is a well-established model-fitting technique used to analyze thermogravimetric (TG) data to determine the kinetic parameters, including the most probable reaction mechanism. iitm.ac.inresearchgate.netscirp.org
For neodymium oxalate, studies have employed the Coats-Redfern method to elucidate the mechanism governing its decomposition stages. The thermal decomposition of this compound is a multi-step process, primarily involving dehydration, followed by the decomposition of the anhydrous oxalate to an intermediate oxycarbonate, and finally the decomposition of the oxycarbonate to the oxide.
In a study on the thermal decomposition of larger particle neodymium oxalate, the reaction mechanism was deduced for the key decomposition steps following dehydration. The transformation of anhydrous neodymium oxalate to neodymium dioxycarbonate (Nd₂O₂CO₃) was found to be best described by the three-dimensional diffusion model. researchgate.net This suggests that the rate of this decomposition step is controlled by the diffusion of gaseous products through the solid product layer. The subsequent decomposition of neodymium dioxycarbonate to neodymium oxide (Nd₂O₃) also followed a three-dimensional diffusion model. researchgate.net
The activation energy (Ea), which represents the minimum energy required to initiate the reaction, is calculated alongside the mechanism function. For the decomposition of anhydrous neodymium oxalate to neodymium dioxycarbonate, the activation energy was determined to be in the range of 130.10–187.8 kJ·mol⁻¹. researchgate.net The final decomposition of neodymium dioxycarbonate to neodymium oxide had a lower activation energy, ranging from 57.40–81.83 kJ·mol⁻¹. researchgate.net
| Decomposition Step | Temperature Range (°C) (at 10°C/min) | Most Probable Reaction Mechanism (Coats-Redfern) | Activation Energy (Ea) Range (kJ·mol⁻¹) |
| Nd₂(C₂O₄)₃ → Nd₂O₂CO₃ | 397 - 584 | Three-dimensional diffusion | 130.10 - 187.8 |
| Nd₂O₂CO₃ → Nd₂O₃ | 584 - 770 | Three-dimensional diffusion | 57.40 - 81.83 |
Data sourced from a kinetic analysis study on neodymium oxalate. researchgate.net
Influence of Heating Rate on Decomposition Characteristics
The heating rate applied during thermogravimetric analysis (TGA) and differential thermal analysis (DTA) has a significant influence on the observed decomposition characteristics of this compound. It is a general principle in thermal analysis that an increase in the heating rate shifts the decomposition temperatures to higher values. abo.fi
Studies specifically investigating neodymium oxalate confirm this behavior. As the heating rate is increased, the TG, derivative thermogravimetric (DTG), and DTA curves all shift to the high-temperature side. researchgate.net This means that each decomposition event—dehydration, oxalate decomposition, and oxycarbonate decomposition—occurs at a higher temperature when the sample is heated more quickly. For instance, a study on calcium oxalate monohydrate, a compound often used as a reference in thermal analysis, clearly demonstrates that increasing the heating rate from 10 K/min to 200 K/min shifts the decomposition steps to significantly higher temperatures. netzsch.com
Furthermore, the heating rate affects the rate of mass loss and the magnitude of thermal events. With a higher heating rate, the corresponding rate of mass loss, as seen in the DTG curve, is obviously higher. researchgate.net Similarly, the peak area in the DTA curve becomes larger, and the absolute value of the enthalpy change at the same temperature is also greater. researchgate.net This indicates a more intense, though less resolved, thermal event at faster heating rates.
| Decomposition Stage | Peak Temperature at 5°C/min (Illustrative) | Peak Temperature at 10°C/min (Illustrative) | Peak Temperature at 20°C/min (Illustrative) |
| Dehydration (Loss of H₂O) | ~180°C | ~200°C | ~220°C |
| Anhydrous Oxalate Decomposition (to Nd₂O₂CO₃) | ~410°C | ~430°C | ~455°C |
| Dioxycarbonate Decomposition (to Nd₂O₃) | ~710°C | ~740°C | ~770°C |
This table provides illustrative temperatures based on the general principle that peak temperatures shift higher with increased heating rates, as described in the literature. researchgate.netnetzsch.com
In Situ Observation of Phase and Morphological Changes During Heating
In situ analytical techniques, such as thermogravimetric analysis coupled with methods like X-ray diffraction (XRD), provide direct observation of the phase transformations and morphological changes that this compound undergoes upon heating. The decomposition is a sequential process involving several distinct solid-state phases. scirp.orgresearchgate.net
The thermal decomposition of neodymium oxalate decahydrate, Nd₂(C₂O₄)₃·10H₂O, typically proceeds through three main stages:
Decomposition to Neodymium Dioxycarbonate: Once dehydrated, the anhydrous neodymium oxalate begins to decompose. In the temperature range of approximately 397°C to 584°C, it breaks down to form a stable intermediate compound, neodymium dioxycarbonate (also referred to as neodymium oxycarbonate), with the chemical formula Nd₂O₂CO₃. researchgate.netscirp.org This reaction involves the release of carbon monoxide and carbon dioxide and is an exothermic process. scirp.org
Decomposition to Neodymium Oxide: The final stage of decomposition occurs at higher temperatures. The neodymium dioxycarbonate intermediate is thermally unstable at elevated temperatures and decomposes in the range of 584°C to 770°C to yield the final product, hexagonal neodymium oxide (Nd₂O₃), with the release of carbon dioxide. researchgate.netresearchgate.net This final step is also exothermic. scirp.org
Morphological changes accompany these phase transitions. The initial plate-like or crystalline structure of the hydrate is transformed as it is heated. The intermediate phases and the final oxide product often have different crystallinities, particle sizes, and morphologies compared to the precursor.
| Temperature Range (°C) | Initial Phase | Resulting Phase / Product | Event Description |
| ~60 - 397 | Nd₂(C₂O₄)₃·10H₂O | Nd₂(C₂O₄)₃ | Dehydration: Stepwise loss of ten water molecules to form anhydrous oxalate. researchgate.netscirp.org |
| ~397 - 584 | Nd₂(C₂O₄)₃ | Nd₂O₂CO₃ | Decomposition of anhydrous oxalate to form the intermediate dioxycarbonate. researchgate.netscirp.org |
| ~584 - 770 | Nd₂O₂CO₃ | Nd₂O₃ | Decomposition of the intermediate dioxycarbonate to form the final oxide. researchgate.net |
Temperature ranges are based on a heating rate of 10°C/min and can vary. researchgate.net
Theoretical and Computational Chemistry of Neodymium Oxalate Hydrate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For crystalline materials like neodymium oxalate (B1200264) hydrate (B1144303), DFT can predict crystal structures, physical and chemical properties, and the behavior of complex surfaces and interfaces. mdpi.com
While specific DFT studies focusing exclusively on neodymium oxalate hydrate are not extensively detailed in the public literature, the methodology has been successfully applied to analogous and related systems, providing a framework for understanding its properties. For instance, DFT calculations have been employed to study the structural and elastic properties of calcium oxalate monohydrate (COM) and anhydrous calcium oxalate (COA). rsc.org These studies show that including dispersive forces in the calculations (PBE-D method) yields results that are in substantially better agreement with experimental data for structural properties. rsc.org Such an approach could be applied to this compound to accurately predict its lattice parameters and mechanical properties like bulk modulus and shear modulus.
Furthermore, DFT has been used to study lanthanide hydration, which is a key component of this compound. rsc.org Quantum chemical methods like DFT are also used to determine thermodynamic properties such as redox potentials and acidity constants, which are crucial for understanding the behavior of molecules in solution. rsc.org A computational study on various metal-oxalate complexes, including the lanthanide lanthanum, used DFT to calculate formation energies, demonstrating the stability of these complexes. mdpi.com These applications highlight the potential of DFT to elucidate the electronic properties and bonding within the this compound crystal lattice, including the interaction between the neodymium cations, oxalate anions, and water molecules.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the dynamic and energetic properties of systems over time, offering insights into processes like diffusion, conformational changes, and phase transitions.
The application of MD simulations to this compound can illuminate the dynamic behavior of the hydrate's structure, particularly the role of water molecules. General MD studies on ion hydration in aqueous solutions have shown that the choice of water model and ion force field significantly impacts the reliability of the simulation results for properties like diffusion coefficients, residence times, and solubility. nih.gov For instance, simulations have demonstrated that SPC/E and TIP4P(EW) water-model-specific ion force fields are preferable for simulations in high salt environments. nih.gov
These principles are directly applicable to simulating the environment in which this compound crystallizes and exists. MD simulations could be used to investigate the association of neodymium ions with oxalate ions in solution, the dynamics of the hydration shell around the neodymium cation, and the mechanism by which water molecules are incorporated into or expelled from the crystal lattice. Although specific MD simulation studies on this compound are not prominent, the methodology is well-suited to explore its dynamic properties and the influence of the aqueous environment on its stability and structure.
Thermodynamic Modeling of Crystallization Processes
The precipitation of neodymium oxalate is a critical process in hydrometallurgy for the separation and purification of rare earth elements. wsu.eduresearchgate.net Thermodynamic modeling is a key tool for understanding and optimizing this process.
Models have been developed to describe the precipitation of neodymium oxalate in various media. One approach involves using the Pitzer model to simulate the reactive precipitation in nitric acid aqueous media. researchgate.net This thermodynamic model has proven valid over a wide range of pH and concentrations, accurately predicting the solubility of neodymium oxalate. researchgate.net
Another significant area of study is the modeling of neodymium oxalate precipitation in a continuous Mixed Suspension Mixed Product Removal (MSMPR) reactor. aidic.itresearchgate.net These models account for the complex interplay of several kinetic processes:
Primary Nucleation: The initial formation of new crystals. The homogeneous nucleation rate has been described by the Volmer-Weber equation. aidic.it
Crystal Growth: The subsequent size increase of the nuclei. The growth rate is found to be first-order with respect to supersaturation and is controlled by surface integration, consistent with a screw dislocation mechanism. aidic.it
Agglomeration: The process where individual crystals collide and stick together. aidic.it
| Modeling Aspect | Model/Theory Applied | Key Findings | Reference |
|---|---|---|---|
| Aqueous Thermodynamics (Nitric Acid Media) | Pitzer Model (within PHREEQC software) | Accurately predicts oxalate-rare earth solubility across a wide range of concentrations. | researchgate.net |
| Aqueous Thermodynamics (MSMPR) | Bromley Model | Used to calculate activity coefficients for kinetic modeling. | aidic.it |
| Homogeneous Nucleation | Volmer-Weber Equation | Describes the rate of primary nucleation. | aidic.it |
| Crystal Growth | Screw Dislocation Mechanism | Growth rate is first-order with respect to supersaturation and controlled by surface integration. | aidic.it |
| Overall Process (MSMPR) | Population Balance (Method of Classes / Method of Moments) | Predicts particle size distributions that align well with experimental data. | aidic.itresearchgate.net |
Studies on Hydration Processes and Coordination Spheres
The structure and properties of this compound are intrinsically linked to the hydration of the neodymium ion and its coordination environment. Neodymium oxalate typically crystallizes as a decahydrate (B1171855) (Nd₂(C₂O₄)₃·10H₂O). acs.orgwikipedia.org
Computational studies have been performed on the hydration of lanthanide(III) ions, providing insight into the coordination of water molecules. rsc.org Using methods like DFT and Møller–Plesset perturbation theory, researchers have calculated hydration energies and determined the preferred hydration numbers for the entire lanthanide series. rsc.org These studies indicate that the preferred hydration number for the lighter lanthanides, including neodymium, shifts from 9 to 8 across the series, depending on the level of theory used. The results at the SCS-MP2 level of theory, which show a transition from a hydration number of 9 to 8, are in good agreement with experimental evidence. rsc.org
The coordination sphere of the central neodymium ion in the solid state is defined by the spatial arrangement of the ligand atoms directly attached to it. ncert.nic.in In lanthanide oxalates, the oxalate ions and water molecules form a layered honeycomb structure, creating cavities that contain additional water molecules. acs.orgacs.org These layers are held together by hydrogen bonds. acs.org
The thermal decomposition of this compound is a multi-step process that begins with dehydration. wikipedia.org Studies on the mixed rare earth crystal Gadolinium Neodymium Oxalate Decahydrate, GdNd(C₂O₄)₃·10H₂O, show that the ten water molecules are released in two distinct stages upon heating. scirp.org This step-wise dehydration highlights that the water molecules occupy different positions within the crystal structure, some likely being directly coordinated to the metal ion and others being interstitial or lattice water.
| Stage | Temperature Range (°C) | Process | Molecules Lost | Nature of Reaction |
|---|---|---|---|---|
| 1 | 60 - 160 | Dehydration | 7H₂O | Endothermic |
| 2 | 160 - 350 | Dehydration | 3H₂O | Endothermic |
| 3 | 350 - 520 | Decomposition to Carbonate | 2CO₂ + 3CO | Exothermic |
| 4 | 520 - 650 | Decomposition to Oxide | CO₂ | Exothermic |
Data adapted from a study on mixed Gadolinium Neodymium Oxalate, which is structurally similar to single rare earth oxalates. scirp.org
Advanced Research Applications and Material Precursor Development
Precursor for Neodymium Oxide (Nd₂O₃) Synthesis
The primary application of neodymium oxalate (B1200264) hydrate (B1144303) in materials science is as a progenitor for neodymium oxide. The thermal decomposition of the hydrate is a well-studied process that allows for precise control over the properties of the resulting oxide.
Controlled Thermal Decomposition for Specific Morphologies
The thermal decomposition of neodymium oxalate hydrate proceeds through several distinct stages, allowing for the isolation of intermediate compounds and the control of the final neodymium oxide morphology. The process typically begins with the loss of water molecules of hydration at lower temperatures, followed by the decomposition of the anhydrous oxalate to an intermediate oxycarbonate (Nd₂O₂CO₃), and finally, the formation of neodymium(III) oxide (Nd₂O₃) at higher temperatures. researchgate.netwikipedia.orgresearchgate.net
The precise temperatures at which these transitions occur are critical for controlling the final product's characteristics. Research has shown that the decomposition of the decahydrate (B1171855) form, Nd₂(C₂O₄)₃·10H₂O, involves the loss of water molecules in steps. researchgate.netresearchgate.net For instance, thermogravimetric analysis (TGA) has identified consecutive mass loss events corresponding to dehydration, followed by decomposition of the oxalate, and then the oxycarbonate. researchgate.netresearchgate.net The final conversion to hexagonal Nd₂O₃ is achieved by calcining the precursor at temperatures in the range of 800°C to 1223 K (950°C). researchgate.net By carefully controlling the calcination temperature and atmosphere, researchers can influence the particle size, surface area, and crystallinity of the resulting neodymium oxide. For example, Nd₂O₃ obtained from the decomposition of neodymium oxalate at 610°C exhibits a higher surface area (28 m²/g) compared to that produced at 800°C (15 m²/g). researchgate.net
A patented method has demonstrated that by starting with neodymium oxalate particles with a central particle diameter (D₅₀) of 55-200 μm, it is possible to produce neodymium oxide with a D₅₀ of 25-95 μm and a uniform particle distribution, which is crucial for applications in glass and magnet manufacturing. google.com
Table 1: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process | Product |
|---|---|---|
| ~48 - 140 | Dehydration | Anhydrous Neodymium Oxalate (Nd₂(C₂O₄)₃) |
| ~400 - 600 | Decomposition of Oxalate | Neodymium Dioxycarbonate (Nd₂O₂CO₃) |
| >600 - 800 | Decomposition of Oxycarbonate | Neodymium Oxide (Nd₂O₃) |
Note: Specific temperatures can vary based on heating rate and atmosphere. researchgate.netwikipedia.orgresearchgate.net
Synthesis of Nanostructured Neodymium Oxide Materials
This compound is a valuable precursor for the synthesis of nanostructured neodymium oxide materials, which have unique properties and applications in catalysis and electronics. researchgate.net While various methods exist for creating Nd₂O₃ nanostructures, the thermal decomposition of a suitable precursor like neodymium oxalate is a common strategy. researchgate.netresearchgate.net
Research has focused on using precursor-based methods to create specific nanomorphologies. For example, although sometimes starting from other neodymium salts like the nitrate (B79036), hydrothermal methods followed by calcination can yield Nd₂O₃ nanorods and nanotubes. researchcommons.orgchalcogen.ro The morphology of the initial precursor can influence the final oxide nanostructure. For instance, the synthesis of Nd₂(C₂O₄)₃·10H₂O with a plate-like morphology has been reported. researchgate.netresearchgate.net The subsequent thermal treatment of such precursors is a key step in producing nanostructured Nd₂O₃. researchgate.netresearchgate.net Studies have shown that calcining hydrothermally synthesized Nd(OH)₃ nanorods (derived from a neodymium salt) at 550°C and above transforms them into hexagonal Nd₂O₃ nanorods, with the particle size increasing with the calcination temperature. chalcogen.ro For example, calcination at 600°C can produce nanorods with diameters of 40-60 nm and lengths of 200-400 nm. chalcogen.ro
Table 2: Examples of Synthesized Nd₂O₃ Nanostructures and Their Dimensions
| Precursor/Method | Resulting Nanostructure | Dimensions | Reference |
|---|---|---|---|
| Nd(NO₃)₃ / Hydrothermal & Calcination | Nd₂O₃ Nanorods | Diameter: 30-60 nm, Length: 200-400 nm | chalcogen.ro |
| Nd(NO₃)₃ / Chemical Deposition & Thermal Treatment | Nd₂O₃ Nanotubes | Diameter: 28±6 nm, Length: ~118±10 nm | researchcommons.org |
Development of Advanced Optical Materials
This compound serves as a vital starting material for producing neodymium-doped materials that are central to modern optical technologies. The unique optical properties of the neodymium ion (Nd³⁺), such as its sharp light absorption and emission bands, make it an ideal dopant for laser gain media and specialized glass. researchgate.net
Laser Crystals and Photonic Applications
Neodymium-doped laser crystals are a cornerstone of solid-state laser technology, and this compound is a precursor in their fabrication. The most prominent example is the Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) laser. wikipedia.orgresearchgate.neteksmaoptics.commat-mall.comnewlightphotonics.com In the manufacturing process, a high-purity neodymium compound, which can be derived from the calcination of neodymium oxalate, is mixed with the precursors for the host crystal (e.g., yttrium oxide and aluminum oxide for YAG). researchgate.net The mixture is then processed at high temperatures to grow the doped crystal. The Nd³⁺ ions replace a fraction of the yttrium ions in the YAG crystal lattice, providing the lasing activity. wikipedia.org Nd:YAG lasers are known for their versatility and are widely used in industrial, medical, and scientific applications, typically emitting at a primary wavelength of 1064 nm. wikipedia.orgmat-mall.com
Beyond Nd:YAG, neodymium is used to dope (B7801613) other crystalline hosts like yttrium lithium fluoride (B91410) (Nd:YLF) and yttrium vanadate (B1173111) (Nd:YVO₄), each offering different advantages for specific laser applications. rp-photonics.com The synthesis of these advanced materials relies on the availability of high-purity neodymium compounds, for which neodymium oxalate is a key intermediate.
Neodymium-Doped Glass and Ceramics
Neodymium oxalate is a precursor for creating neodymium-doped glasses and ceramics with specific optical properties. The addition of neodymium, derived from the oxalate, to a glass melt imparts a characteristic purple or reddish color and results in sharp absorption bands in the visible and near-infrared spectrum. researchgate.net This property is utilized in the manufacturing of specialty glasses for applications such as laser safety goggles and calibration filters for spectroscopy.
In the realm of photonics, neodymium-doped fiber is crucial for fiber lasers and amplifiers. rp-photonics.comexail.com The production of these fibers involves doping the glass core with neodymium ions. Neodymium aluminosilicate (B74896) double-clad fibers, for example, are designed to maximize laser efficiency. exail.com Research into neodymium-doped tellurite-based glasses has shown that the concentration of neodymium oxide affects the structural and optical properties, including the optical band gap energy, making these materials promising for various photonic applications. researchgate.net The synthesis of such doped glasses begins with high-purity raw materials, including neodymium oxide that can be produced from the thermal decomposition of neodymium oxalate.
Precursor for High-Strength Permanent Magnets
This compound plays a crucial, albeit indirect, role in the production of the world's strongest permanent magnets: Neodymium-Iron-Boron (NdFeB) magnets. sciencemadness.orge-magnetsuk.com These magnets are indispensable in a vast array of technologies, from computer hard drives and mobile phones to electric vehicle motors and wind turbines. stanfordmagnets.com
The manufacturing process for sintered NdFeB magnets begins with the production of a precursor alloy. e-magnetsuk.comstanfordmagnets.com This requires high-purity neodymium metal or a neodymium-containing master alloy. This compound is a key compound in the upstream processing and recycling of rare earth elements to obtain the necessary high-purity neodymium oxide (Nd₂O₃). researchgate.netrsc.orgsolvomet.eu
The typical industrial route involves the following steps:
Precipitation and Calcination: Neodymium is often precipitated from solution as neodymium oxalate due to its insolubility, which allows for its separation from other elements. sciencemadness.orgresearchgate.net This neodymium oxalate is then calcined (heated at high temperatures) to convert it into neodymium oxide (Nd₂O₃). sciencemadness.orgresearchgate.netrsc.orgyoutube.com
Metallothermic Reduction or Electrolysis: The resulting neodymium oxide is then converted into neodymium metal. This is commonly achieved through electrolysis of a molten salt mixture of NdF₃ or NdCl₃ with other salts, or via a metallothermic reduction process.
Alloy Formation and Magnet Production: The neodymium metal is then melted with iron, boron, and often other elements like dysprosium and praseodymium in a vacuum induction furnace to create the NdFeB alloy. e-magnetsuk.comstanfordmagnets.com This alloy is then crushed into a fine powder, pressed in a magnetic field to align the particles, sintered at high temperature to densify, and finally machined and coated. e-magnetsuk.comstanfordmagnets.com
Recycling processes for NdFeB magnets also utilize this chemistry. End-of-life magnets can be processed to selectively leach the rare earth elements, which are then precipitated as oxalates. researchgate.netrsc.orgsolvomet.eu These oxalates are calcined to oxides, which can then re-enter the magnet production supply chain. researchgate.netrsc.orgsolvomet.eu
Table 3: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Nd₂(C₂O₄)₃·xH₂O |
| Neodymium oxide | Nd₂O₃ |
| Neodymium dioxycarbonate | Nd₂O₂CO₃ |
| Neodymium hydroxide | Nd(OH)₃ |
| Yttrium Aluminum Garnet | Y₃Al₅O₁₂ |
| Yttrium Lithium Fluoride | YLiF₄ |
| Yttrium Vanadate | YVO₄ |
| Neodymium-Iron-Boron | NdFeB |
| Dysprosium | Dy |
| Praseodymium | Pr |
| Oxalic acid | H₂C₂O₄ |
| Yttrium oxide | Y₂O₃ |
| Aluminum oxide | Al₂O₃ |
| Neodymium fluoride | NdF₃ |
Catalytic Applications in Chemical Reactions
This compound is a precursor for producing neodymium-based catalysts used in various industrial and environmental applications. heegermaterials.com While the hydrate form itself is not typically the active catalyst, it is thermally decomposed to form neodymium oxide (Nd₂O₃), which exhibits catalytic properties. These catalysts are significant in petroleum refining and environmental protection sectors. heegermaterials.com Neodymium-containing materials are investigated for their potential to catalyze specific chemical reactions, contributing to more efficient and environmentally friendly processes. stanfordmaterials.com
The primary role of this compound in catalysis is to provide a reliable and high-purity source for neodymium oxide. The thermal decomposition of the oxalate ensures a controlled route to synthesizing the oxide with desired characteristics for catalytic applications. stanfordmaterials.com
Research in Rare Earth Element Separation and Recovery
The selective precipitation of rare earth oxalates, including this compound, is a key method in hydrometallurgical processes for separating and recovering rare earth elements (REEs). mdpi.com This technique is particularly relevant for recycling critical materials from industrial waste, such as spent Neodymium-Iron-Boron (NdFeB) permanent magnets. mdpi.comresearchgate.net
In these recycling processes, magnets are first leached into an acidic solution. Due to the high concentration of iron in the leach liquor, selectively recovering the valuable rare earths presents a challenge. mdpi.com The addition of oxalic acid to the solution causes the selective precipitation of rare earth oxalates, which have low solubility, leaving iron and other transition metals in the solution. mdpi.comresearchgate.net
Research has focused on optimizing this precipitation process to maximize the recovery yield and purity of the rare earth elements. Studies have investigated the effects of factors like the amount of oxalic acid used, temperature, and pH on the efficiency of precipitation. For instance, using a stoichiometric amount of oxalic acid in a sulfuric acid leach solution resulted in the precipitation of about 93% of all REEs. mdpi.com Increasing the oxalic acid amount can enhance precipitation efficiency to over 98%, though it may also lead to some co-precipitation of impurities like iron. mdpi.com
The process generally involves the following steps:
Leaching of REE-containing materials (e.g., spent magnets) in an acid. mdpi.com
Selective precipitation of rare earth oxalates by adding oxalic acid. mdpi.comresearchgate.net
Filtration to separate the solid rare earth oxalates from the impurity-rich solution. researchgate.net
Calcination (heating) of the oxalates to convert them into their corresponding rare earth oxides, which can then be further processed. researchgate.net
This oxalate precipitation method is considered an important technology for the sustainable recovery of valuable rare earth elements. google.com
Table 1: Neodymium Recovery via Oxalate Precipitation from Leached NdFeB Magnet Solutions
| Leaching Acid | Oxalic Acid Ratio (to stoichiometric amount) | Neodymium Recovery Efficiency | Reference |
| Hydrochloric Acid | 1.6 | 88.6% | mdpi.com |
| Sulfuric Acid | 1.0 | ~93% (total REEs) | mdpi.com |
| Sulfuric Acid | 1.2 | 96.7% (total REEs) | mdpi.com |
| Sulfuric Acid | 1.4 | 98.1% (total REEs) | mdpi.com |
| Hydrochloric Acid (with Fe oxidation) | Not specified | 98.8% | mdpi.com |
| Sulfuric Acid (with Fe oxidation) | Not specified | 99.2% | mdpi.com |
Exploration in Emerging Technologies
Neodymium is being explored for its potential role in the development of quantum computing technologies. thequantuminsider.com While research does not specifically name this compound, the unique properties of the neodymium element, for which the oxalate is a key precursor, are central to this application. Neodymium's magnetic properties are utilized to create and manipulate spin-based qubits, the fundamental units of quantum information. magfine.ca
Recent studies have shown that incorporating neodymium into certain materials can help stabilize qubits and shield them from external "noise," which is a major challenge in building functional quantum computers. magfine.ca For example, introducing neodymium into a perovskite material was found to extend the lifetime of excitons (electron-hole pairs) and allowed the neodymium to be used as a probe to observe and control electron spins. thequantuminsider.com This capability could lead to the development of more robust qubit materials. thequantuminsider.com The strong, stable magnetic fields generated by neodymium-based components are essential for creating the highly controlled environments needed for quantum operations. magfine.ca
In the field of nuclear energy, neodymium is studied for several reasons, making its compounds like this compound relevant as precursor materials. Neodymium is a significant fission product in nuclear reactors and is also used as a simulant for radioactive actinides like americium and curium due to its similar chemical behavior. researchgate.net This allows researchers to study the behavior of nuclear waste and develop safe, long-term storage solutions without using highly radioactive materials.
Furthermore, research is conducted on the immobilization of nuclear waste in durable matrices like glass-ceramics, and neodymium compounds are used in these studies. researchgate.net The isotopic composition of neodymium in spent nuclear fuel, such as the Nd-148 isotope, is also used to determine the fuel's burnup, a key parameter in reactor operation and fuel management. researchgate.net
Structural Modification and Functionalization of Rare Earth Compounds
Research into the structural modification of rare earth compounds often involves creating mixed-metal systems to tune their properties. Neodymium oxalate can be used to grow mixed rare earth oxalate crystals, such as neodymium copper oxalate (NCO) or gadolinium neodymium oxalate (GNO). ias.ac.inscirp.org
These mixed crystals are grown using techniques like the gel method, where solutions of different metal nitrates diffuse into a gel containing oxalic acid, leading to the controlled formation of single crystals. ias.ac.inscirp.org By varying the concentrations of the different rare earth elements, researchers can create materials with tailored structural and, consequently, physical properties. researchgate.net
Characterization studies on these mixed crystals, using techniques like X-ray diffraction (XRD) and infrared spectroscopy (IR), confirm the formation of isostructural compounds where one rare earth ion substitutionally replaces another within the crystal lattice. researchgate.netresearchgate.net For example, in gadolinium neodymium oxalate crystals, Gd and Nd ions are incorporated into the structure, which is found to be monoclinic. scirp.orgresearchgate.net This ability to create structurally modified rare earth oxalates is important for developing new materials with specific magnetic, optical, or catalytic functionalities.
Q & A
Q. What experimental methods are recommended for synthesizing high-purity neodymium oxalate hydrate?
this compound is typically synthesized via precipitation from aqueous solutions of neodymium salts (e.g., nitrate or chloride) using oxalic acid. For high purity (>99.9%), stoichiometric control of pH and temperature is critical. For example, excess oxalic acid ensures complete precipitation of Nd³⁺ as Nd₂(C₂O₄)₃·xH₂O, which can be filtered and washed to remove impurities . Thermal gravimetric analysis (TGA) and X-ray diffraction (XRD) are used to verify phase purity and hydration state .
Q. How is the solubility of this compound determined, and what factors influence it?
Solubility is experimentally determined by equilibrating the compound in water or acidic media and measuring residual Nd³⁺ concentration via inductively coupled plasma (ICP) spectroscopy. This compound is insoluble in water but dissolves in concentrated mineral acids (e.g., HNO₃) due to ligand displacement. Solubility decreases with increasing ionic strength, making oxalate a preferred ligand for selective Nd³⁺ separation in mixed-lanthanide systems .
Q. Which spectroscopic techniques are most effective for structural characterization?
- XRD : Identifies crystalline phases and hydration states by comparing experimental patterns with reference data (e.g., JCPDS 00-020-0764 for Nd₂(C₂O₄)₃·10H₂O) .
- FTIR : Detects oxalate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹ and O-H bending in water at ~750 cm⁻¹) .
- Thermal Analysis : TGA coupled with differential scanning calorimetry (DSC) reveals dehydration steps (e.g., 80°C for intermediate dihydrate formation) and decomposition pathways .
Advanced Research Questions
Q. How do phase transitions during thermal decomposition impact the final oxide product?
Upon heating, this compound undergoes sequential dehydration (80–200°C) and decomposition (400–600°C) to form cubic Nd₂O₃, which transitions to hexagonal Nd₂O₃ at higher temperatures (>1000°C). Kinetic factors, such as heating rate and atmosphere (inert vs. oxidative), influence crystallinity and phase purity. Incomplete transitions may result in amorphous intermediates, requiring prolonged calcination for phase stabilization .
Q. What methodologies address discrepancies in XRD data for synthesized this compound?
Contradictions in XRD peak positions or intensities often arise from variations in hydration states (e.g., x = 10 vs. x = 6 in Nd₂(C₂O₄)₃·xH₂O) or impurities (e.g., residual Fe³⁺ from industrial precursors). To resolve these:
Q. How does lanthanide contraction influence comparative studies with other rare-earth oxalates?
Smaller ionic radii in heavier lanthanides (e.g., Er³⁺ vs. Nd³⁺) alter oxalate coordination geometry and thermal stability. For example, this compound retains higher thermal stability (decomposition at ~600°C) compared to cerium analogs (~500°C). Computational modeling of metal-ligand bond strengths and experimental TGA-DSC data can predict these trends .
Methodological Considerations
Q. What protocols ensure accurate gravimetric analysis of this compound?
- Use pre-weighed, desiccated crucibles to avoid moisture absorption.
- Heat samples incrementally (e.g., 50°C steps) to track mass loss from dehydration.
- Calibrate balances to ±0.1 mg precision and repeat measurements to confirm reproducibility .
Q. How are impurities (e.g., Fe³⁺ or Pr³⁺) detected and removed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
